molecular formula C4H11BrO3Si B14644483 (Bromomethyl)(trimethoxy)silane CAS No. 52741-67-0

(Bromomethyl)(trimethoxy)silane

Cat. No.: B14644483
CAS No.: 52741-67-0
M. Wt: 215.12 g/mol
InChI Key: SPQZWICZZVMTBO-UHFFFAOYSA-N
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Description

(Bromomethyl)(trimethoxy)silane is a halogenated organosilane compound with the formula CH2BrSi(OCH3)3. This molecule features a bromomethyl group (–CH2Br) and three methoxy groups (–OCH3) bonded to a central silicon atom. The bromine atom serves as a reactive site for nucleophilic substitution or cross-coupling reactions, while the trimethoxy groups enable hydrolysis to form silanol (–SiOH) intermediates, making it valuable for surface functionalization, polymer modification, and synthetic chemistry .

Key properties inferred from analogous compounds:

  • Reactivity: The bromomethyl group acts as a leaving group, facilitating alkylation or coupling reactions.
  • Hydrolysis: Trimethoxy groups hydrolyze under acidic or basic conditions to generate silanol networks, enhancing adhesion to inorganic substrates (e.g., glass, metals) .
  • Applications: Potential uses include coatings, coupling agents, and precursors for functional materials.

Properties

CAS No.

52741-67-0

Molecular Formula

C4H11BrO3Si

Molecular Weight

215.12 g/mol

IUPAC Name

bromomethyl(trimethoxy)silane

InChI

InChI=1S/C4H11BrO3Si/c1-6-9(4-5,7-2)8-3/h4H2,1-3H3

InChI Key

SPQZWICZZVMTBO-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CBr)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(Bromomethyl)(trimethoxy)silane can be synthesized through several methods. One common approach involves the reaction of trimethoxysilane with bromomethane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of (Bromomethyl)(trimethoxy)silane often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process may also include purification steps such as distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(Bromomethyl)(trimethoxy)silane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.

    Hydrolysis: This reaction is usually carried out in the presence of water or aqueous acid/base solutions.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

    Substitution Reactions: The major products are various organosilicon compounds with different functional groups replacing the bromomethyl group.

    Hydrolysis: The primary products are silanols and siloxanes.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

(Bromomethyl)(trimethoxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Bromomethyl)(trimethoxy)silane involves the formation of covalent bonds with various substrates. The bromomethyl group can react with nucleophiles, leading to the formation of new organosilicon compounds. The methoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to modify surfaces and enhance the properties of materials .

Comparison with Similar Compounds

Substituent-Based Comparison

Alkyl-Substituted Trimethoxysilanes
  • Methyltrimethoxysilane (CH3Si(OCH3)3) :

    • Simpler structure with a methyl group.
    • Used in hydrophobic coatings and silica gel modification.
    • Lower reactivity compared to brominated analogs due to the absence of a leaving group .
  • n-Octadecyltrimethoxysilane (OTS, C18H37Si(OCH3)3) :

    • Long alkyl chain provides superior hydrophobicity (water contact angle ~92.5°).
    • Applications: Anti-biofouling surfaces, water-repellent coatings .
  • (7-Bromoheptyl)trimethoxysilane (Br(CH2)7Si(OCH3)3): Bromine at the terminal position enables polymer grafting or click chemistry. Used in surface-initiated polymerization for functional nanomaterials .
Functional Group-Modified Trimethoxysilanes
  • 3-Aminopropyltrimethoxysilane (APTMS, H2N(CH2)3Si(OCH3)3): Amino group (–NH2) enables covalent binding to biomolecules or epoxy resins. Hydrophilic (contact angle ~53.4°) compared to brominated analogs .
  • 3-Glycidoxypropyltrimethoxysilane (KH560) :

    • Epoxy group facilitates crosslinking in composites.
    • Enhances mechanical strength in PLA/kenaf fiber composites .
  • Vinyltrimethoxysilane (VTMO, CH2=CHSi(OCH3)3) :

    • Vinyl group participates in radical polymerization.
    • Applications: Rubber reinforcement, photovoltaic materials .
Aryl- and Halogen-Substituted Trimethoxysilanes
  • Trimethoxy(pentafluorophenyl)silane (C6F5Si(OCH3)3) :

    • Fluorinated aryl group enhances thermal stability and chemical resistance.
    • Niche applications in electronics and specialty coatings .
  • (4-Bromophenyl)trimethylsilane (BrC6H4Si(CH3)3) :

    • Bromine on the aromatic ring enables Suzuki coupling.
    • Contrast: Trimethylsilane groups lack hydrolytic reactivity compared to trimethoxy analogs .

Reactivity and Application Comparison

Compound Key Reactivity/Feature Primary Applications Reference
(Bromomethyl)(trimethoxy)silane Bromine substitution, silanol formation Surface modification, polymer synthesis
(2-Bromoethoxy)trimethylsilane Ethoxy spacer, bromine at β-position Organic synthesis intermediates
3-Mercaptopropyltrimethoxysilane Thiol group for metal binding Anti-corrosion coatings, biosensors
Trimethoxy(octyl)silane Long alkyl chain for hydrophobicity Anti-biofouling, waterproof coatings
Hydrolytic Behavior
  • Trimethoxy groups in (Bromomethyl)(trimethoxy)silane hydrolyze faster than triethoxy analogs, forming siloxane networks rapidly. This contrasts with methyltrimethoxysilane, which forms less dense networks due to smaller substituents .
Surface Energy and Wettability
  • Brominated silanes exhibit lower acid-base surface energy (γs^ab ~8–9 mJ/m²) compared to amino-functionalized silanes (γs^ab >20 mJ/m²), leading to higher hydrophobicity .

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